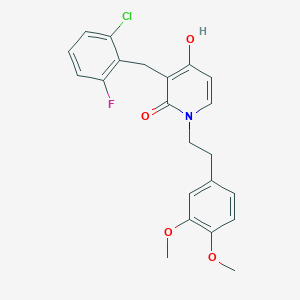

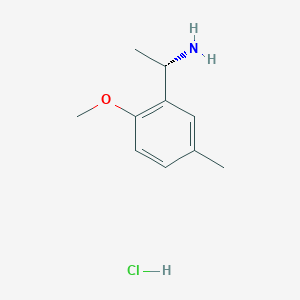

![molecular formula C11H6F3NOS2 B2447712 (5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one CAS No. 99460-76-1](/img/structure/B2447712.png)

(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one, also known as 5-TFMBT, is an organic compound that has been used in various scientific research applications. It is a mercapto-substituted thiazole derivative and is formed by the reaction of trifluoromethylbenzaldehyde, thiourea and sodium hydroxide. 5-TFMBT has been used in a wide range of fields, including biochemistry, physiology, and pharmacology.

科学的研究の応用

Antineoplastic and Antimicrobial Properties

- (5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one and its derivatives have been explored for their potential in medical applications. A review outlined the discovery and development of a series of molecules, highlighting their cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity, can act as modulators of multi-drug resistance, and demonstrate promising antimalarial and antimycobacterial properties. The review emphasizes their potential as candidate antineoplastic drug candidates, based on the positive characteristics observed through structure-activity relationships, drug delivery systems, pharmacokinetic studies, and metabolic stability (Hossain et al., 2020).

Synthetic and Transformation Approaches

- Another review focused on the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, including (5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one. The heterocycles discussed are known for their biological activity and industrial demand. Newly developed synthesis methods are categorized into conventional multistep processes and one-pot, atom economy procedures, aligning with green chemistry principles. The easy functionalization of specific groups and the benzene ring of the benzothiazole moiety makes these compounds highly reactive building blocks for organic and organoelement synthesis, including the creation of pharmacologically active heterocycles. This review is considered instrumental for developing new drugs and materials, as well as for devising new synthetic approaches and understanding patterns of reactivity (Zhilitskaya et al., 2021).

Vulcanization Acceleration and Rubber Processing

- The role of 2-mercapto-benzothiazole derivatives in rubber vulcanization acceleration has been extensively reviewed. The literature from 1945 through 1960 and patents from 1932 through 1960 were analyzed to cover topics like synthesis and manufacture methods of these accelerators, their application in rubber processing, and studies on the mechanisms of accelerated vulcanization and the chemical reactions involved. This comprehensive review highlights the importance of these compounds in the rubber industry, despite disagreements in the interpretation of data related to their mechanism of action (Trivette et al., 1962).

特性

IUPAC Name |

(5E)-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NOS2/c12-11(13,14)7-3-1-6(2-4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSOIGQCMUHMHG-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2447631.png)

![4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid](/img/structure/B2447632.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2447637.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2447641.png)

![(4E)-17-Bromo-9-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,4'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2447646.png)

![3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2447647.png)

![1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one](/img/structure/B2447648.png)

![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2447651.png)